9-Oxabicyclo[3.3.1]nonan-2-one
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Overview
Description
9-Oxabicyclo[3.3.1]nonan-2-one: is a bicyclic organic compound with the molecular formula C8H12O2 It is characterized by a unique structure that includes an oxabicyclo ring system, which contributes to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxabicyclo[3.3.1]nonan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclooctene oxide with a suitable catalyst to form the bicyclic structure. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 9-Oxabicyclo[3.3.1]nonan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic or neutral conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 9-Oxabicyclo[3.3.1]nonan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Its bicyclic structure can interact with biological molecules in unique ways, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its reactivity allows it to be incorporated into various industrial processes, enhancing the properties of the final products .
Mechanism of Action
The mechanism by which 9-Oxabicyclo[3.3.1]nonan-2-one exerts its effects involves its interaction with molecular targets through its bicyclic structure. This interaction can influence various pathways, depending on the specific application. For example, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- 9-Oxabicyclo[4.2.1]nonan-2-one
- 7-Oxabicyclo[4.2.1]nona-2,4-dien-8-one
- 9-Oxabicyclo[3.3.1]nonan-1-ol
- 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Comparison: Compared to these similar compounds, 9-Oxabicyclo[3.3.1]nonan-2-one is unique due to its specific ring structure and functional groups.
Properties
IUPAC Name |
9-oxabicyclo[3.3.1]nonan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-5-4-6-2-1-3-8(7)10-6/h6,8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSALDZIFPWDJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(=O)C(C1)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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